molecular formula C11H18O B8643544 3-methylidene-4-pent-4-enyloxane

3-methylidene-4-pent-4-enyloxane

Cat. No.: B8643544
M. Wt: 166.26 g/mol
InChI Key: CVUKBAUQVIJDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylidene-4-pent-4-enyloxane is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a methylidene group and a pent-4-en-1-yl group. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-4-pent-4-enyloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a tetrahydropyran derivative and a pent-4-en-1-yl halide in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methylidene-4-pent-4-enyloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogen acids or halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methylidene-4-pent-4-enyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylidene-4-pent-4-enyloxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylidene-3-(pent-4-en-1-yl)tetrahydro-2H-pyran
  • 3-methylidene-4-(but-3-en-1-yl)tetrahydro-2H-pyran

Uniqueness

3-methylidene-4-pent-4-enyloxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-methylidene-4-pent-4-enyloxane

InChI

InChI=1S/C11H18O/c1-3-4-5-6-11-7-8-12-9-10(11)2/h3,11H,1-2,4-9H2

InChI Key

CVUKBAUQVIJDDF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCOCC1=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaHMDS (5.35 ml, 10.70 mmol) was added to methyltriphenylphosphonium bromide (3822 mg, 10.70 mmol) in THF (53.500 ml) at RT. The reaction was stirred at RT for 1 hr before 4-(pent-4-en-1-yl)dihydro-2H-pyran-3(4H)-one (900 mg, 5.35 mmol) in THF (2 mL) was added at 0° C. The reaction mixture was stirred at room temperature for 2 hr. The mixture was cooled and quenched with aqueous NH4Cl. The reaction mixture was extracted with diethyl ether (3×20 mL). The combined organic fractions were washed with water and brine (saturated, 100 mL), dried, filtered and the solvent was evaporated under reduced pressure (400 mmhg). The residue was purified by column chromatography on silica gel to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 5.75-5.89 (m, 1H), 4.92-5.06 (m, 2H), 4.86 (s, 1H), 4.77 (t, 1H, J=1.5 Hz), 4.12 (d, 1H, J=12.1 Hz), 3.86-3.96 (m, 2H), 3.57-3.65 (m, 1H), 2.15-2.24 (m, 1H), 2.00-2.12 (m, 2H), 1.81-1.91 (m, 1H), 1.64-1.76 (m, 1H), 1.21-1.52 (m, 4H).
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
3822 mg
Type
catalyst
Reaction Step One
Name
Quantity
53.5 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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